3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-9-16-17(10-19(18)28-2)22-13-24(21(16)26)12-20(25)23-8-7-14-5-3-4-6-15(14)11-23/h3-6,9-10,13H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUFEVDBJJQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one can be achieved through multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxyquinazolin-4(3H)-one with a suitable dihydroisoquinoline derivative. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The methoxy groups on the quinazolinone ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone compounds.
Scientific Research Applications
3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with the following analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity: The target compound’s dihydroisoquinoline-oxoethyl side chain distinguishes it from simpler quinazolinones (e.g., 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one) and fused systems (e.g., chromenone-quinazolinone hybrids) .
Biological Activity: Quinazolinones with sulfanyl or chromenone groups exhibit broader antimicrobial/anticancer effects , whereas dihydroisoquinoline-containing analogs (e.g., GF120918, σ₂ probes) are specialized for transporter/receptor modulation . The target compound’s methoxy groups may enhance metabolic stability compared to non-alkylated analogs .
Synthetic Routes :
- Microwave-assisted methods (e.g., InCl₃-catalyzed cyclization ) and acid-catalyzed coupling are common for similar compounds, suggesting scalable synthesis for the target molecule.
Unique Applications: The dihydroisoquinoline-oxoethyl linkage is rare in σ₂ receptor probes, positioning the compound as a novel candidate for oncology imaging .
Biological Activity
The compound 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is part of a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.38 g/mol. The structure features a quinazolinone core fused with a 3,4-dihydroisoquinoline moiety, which contributes to its biological properties.
Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit various biological activities, including:
- Anticancer Activity : Several studies have identified that derivatives of 3,4-dihydroisoquinoline can inhibit poly(ADP-ribose) polymerases (PARP), enzymes involved in DNA repair. For instance, a related compound demonstrated significant inhibitory activity against PARP1 and PARP2 with an IC50 value in the nanomolar range .
- Neuroprotective Effects : Compounds with this scaffold have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of PARP1/2 (IC50 ~156 nM) | |
| Neuroprotection | Reduction in neuronal cell apoptosis | |
| Antimicrobial | Effective against various bacterial strains |
Case Study: Inhibition of PARP Enzymes
In a study evaluating the inhibitory effects on PARP enzymes, several compounds were synthesized based on the 3,4-dihydroisoquinoline scaffold. The lead compound exhibited over 80% inhibition at 1 µM concentration. Subsequent dose-response studies revealed an IC50 of 156 nM against PARP1, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of related compounds demonstrated that they could significantly reduce oxidative stress-induced apoptosis in neuronal cell lines. This suggests that modifications to the isoquinoline structure can enhance neuroprotective properties, making them suitable for further development in treating neurodegenerative disorders .
Q & A
Q. What are the optimal synthetic routes for 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation reactions of substituted quinazolinone precursors with dihydroisoquinoline derivatives. Evidence from analogous syntheses suggests using reflux conditions in ethanol or dimethyl sulfoxide (DMSO) with catalysts like InCl₃, achieving yields up to 85% . Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to DMSO to enhance solubility) or employing microwave-assisted synthesis (360 W, 5 minutes) to reduce reaction time and improve efficiency .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming functional groups and connectivity, with characteristic signals for dimethoxy groups (δ ~3.8–4.0 ppm) and quinazolinone carbonyls (δ ~165–170 ppm) . X-ray crystallography provides definitive structural validation, resolving dihedral angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) . Infrared (IR) spectroscopy further confirms carbonyl stretches (~1700 cm⁻¹) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (up to 100 mg/mL) . For crystallography, slow evaporation from dichloromethane/di-isopropylether mixtures produces high-quality crystals . Pre-formulation studies with surfactants (e.g., Tween-80) or cyclodextrins may enhance bioavailability for biological testing.
Advanced Research Questions
Q. What catalytic mechanisms explain the efficiency of microwave-assisted synthesis for this compound?
- Methodological Answer : Microwave irradiation accelerates reactions via dielectric heating, which enhances molecular collision frequency and reduces activation energy. For example, InCl₃ catalyzes cyclization by polarizing carbonyl groups, facilitating nucleophilic attack from dihydroisoquinoline moieties. Reaction monitoring via thin-layer chromatography (TLC) under microwave conditions reveals completion within 5 minutes vs. hours under conventional heating .
Q. How can computational modeling predict the compound’s stability and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model π-π stacking interactions (centroid distances ~3.9 Å) and hydrogen-bonding networks observed in crystallography . Molecular dynamics simulations in explicit solvents (e.g., water/DMSO) predict aggregation tendencies or degradation pathways. Software like Gaussian or Schrödinger Suite is recommended for energy minimization and transition-state analysis.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., unreacted intermediates) or assay conditions (e.g., pH, serum proteins). Mitigation steps include:
- Purity validation : HPLC-MS (>95% purity) to exclude confounding byproducts .
- Dose-response standardization : Use of a shared reference compound (e.g., methotrexate for cytotoxicity assays) to normalize inter-lab variability.
- Mechanistic studies : Knockout cell lines or enzyme inhibition assays to isolate target-specific effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer : Systematic substitution of the quinazolinone core (e.g., replacing dimethoxy groups with halogens or alkyl chains) and the dihydroisoquinoline moiety (e.g., introducing electron-withdrawing groups) can modulate bioactivity. Coupling reactions, such as Suzuki-Miyaura with boronic acids, enable rapid diversification (e.g., adding triazole or phenyl groups) . Biological screening against kinase or receptor panels identifies key pharmacophores.
Q. What methodologies assess the compound’s environmental fate and ecological risks?
- Methodological Answer : Long-term stability studies under simulated environmental conditions (pH, UV exposure) track degradation products via LC-MS . Ecotoxicity assays using Daphnia magna or algae models evaluate acute/chronic effects (IC₅₀ values). Bioconcentration factors (BCF) are calculated using octanol-water partition coefficients (logP) derived from HPLC retention times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
